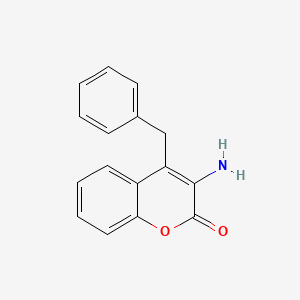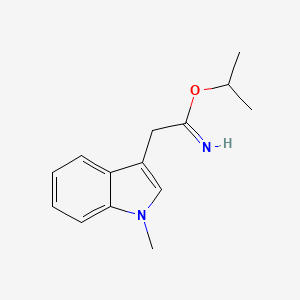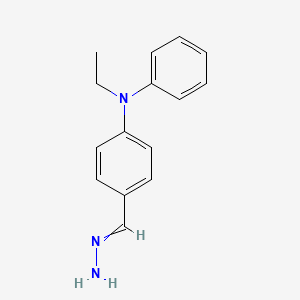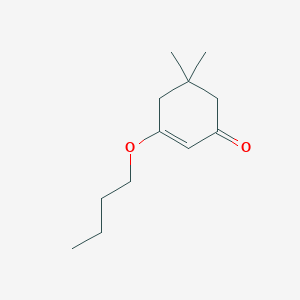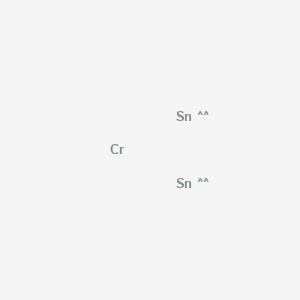
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to tert-butyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane can be synthesized through the reaction of tert-butylchlorosilane with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of tert-butylchlorosilane.
- Reaction with phenylmagnesium bromide to form the desired disilane compound.
- Purification of the product through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The phenyl or tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with modified substituents.
Substitution: Compounds with new functional groups replacing the original phenyl or tert-butyl groups.
Scientific Research Applications
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Materials Science: Employed in the development of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bulky tert-butyl and phenyl groups influence its reactivity and interactions with other molecules, leading to specific pathways and outcomes in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Di-tert-butylbenzene: Similar in structure but lacks silicon atoms.
1,4-Di-tert-butylbenzene: Another related compound with different substitution patterns.
Di-tert-butyl dicarbonate: Contains tert-butyl groups but serves a different function as a protecting group in organic synthesis.
Uniqueness
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane is unique due to the presence of silicon atoms, which impart distinct chemical properties and reactivity compared to purely carbon-based compounds. Its combination of tert-butyl and phenyl groups also contributes to its stability and versatility in various applications.
Properties
CAS No. |
122131-73-1 |
|---|---|
Molecular Formula |
C32H38Si2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
tert-butyl-[tert-butyl(diphenyl)silyl]-diphenylsilane |
InChI |
InChI=1S/C32H38Si2/c1-31(2,3)33(27-19-11-7-12-20-27,28-21-13-8-14-22-28)34(32(4,5)6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
InChI Key |
MYGACGYHGHVXFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


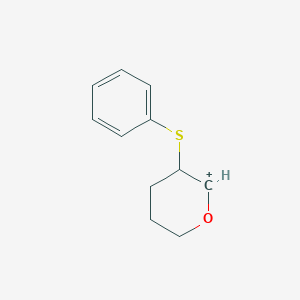

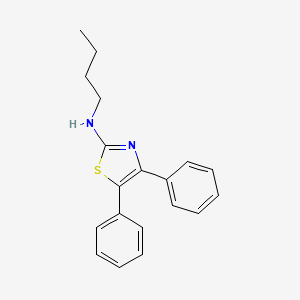
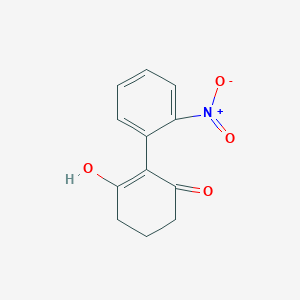
![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)

![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B14279430.png)
![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
